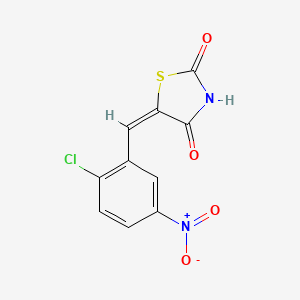

(5E)-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

Description

(5E)-5-(2-Chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a benzylidene substituent at the 5-position of the heterocyclic ring. The compound features a 2-chloro-5-nitrobenzylidene moiety, which introduces electron-withdrawing groups (Cl and NO₂) that may enhance its binding affinity to biological targets through polar interactions or π-π stacking.

Properties

IUPAC Name |

5-[(2-chloro-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O4S/c11-7-2-1-6(13(16)17)3-5(7)4-8-9(14)12-10(15)18-8/h1-4H,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVOJINPZQQOCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)NC(=O)S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385951 | |

| Record name | (5E)-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312608-20-1 | |

| Record name | (5E)-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (5E)-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, which has gained attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, particularly its anticancer and antimicrobial properties, and reviews relevant research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 285 g/mol

- LogP : 2.17

- Purity : 95%

Anticancer Activity

Research has demonstrated that thiazolidine-2,4-dione derivatives exhibit significant anticancer properties. A notable study evaluated the cytotoxic effects of various benzylidene-thiazolidine derivatives against cancer cell lines:

- Cell Line Tested : NCI-H292 (human lung carcinoma)

- IC Value: 1.26 μg/mL after 72 hours of incubation

- Mechanism of Action :

Antimicrobial Activity

The compound has also shown promising results in antimicrobial evaluations:

- Testing Against : Gram-positive and Gram-negative bacteria as well as fungal strains.

- Findings :

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC (μg/mL) | Mechanism |

|---|---|---|---|

| This compound | NCI-H292 | 1.26 | Apoptosis induction |

Table 2: Antimicrobial Activity Overview

| Compound Name | Microorganism Tested | Activity Level |

|---|---|---|

| This compound | E. coli | Moderate to High |

| This compound | S. aureus | High |

| This compound | C. albicans | Moderate |

Molecular Docking Studies

Recent studies have employed molecular docking techniques to predict the binding affinity of thiazolidine derivatives to various biological targets. The findings suggest that these compounds may act as inhibitors for specific enzymes involved in cancer progression and microbial resistance .

Scientific Research Applications

Biological Activities

Research has demonstrated that (5E)-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione exhibits various biological activities:

- Antimicrobial Activity : Studies indicate that this compound has effective antimicrobial properties against several bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary studies have shown that the compound may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in vitro, indicating possible applications in treating inflammatory diseases.

Medicinal Chemistry Applications

Given its biological activities, this compound can be explored further in medicinal chemistry:

- Drug Development : Its structure allows for modifications that could enhance its efficacy and selectivity against specific targets in diseases such as cancer and bacterial infections.

- Lead Compound : As a lead compound, it can be used to design derivatives with improved pharmacokinetic profiles.

Material Science Applications

The unique chemical structure of this compound also opens avenues in material science:

- Polymer Chemistry : The compound can be utilized as a building block in synthesizing polymers with specific functionalities.

- Nanomaterials : Its incorporation into nanomaterials could enhance their properties for applications in sensors and drug delivery systems.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against various pathogens. The results showed a significant reduction in bacterial growth at low concentrations, supporting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Research

In another study featured in Cancer Letters, researchers investigated the apoptotic effects of the compound on human cancer cell lines. The findings revealed that treatment with this thiazolidine derivative led to increased markers of apoptosis and reduced cell viability, indicating its promise as an anticancer therapeutic.

Chemical Reactions Analysis

Functionalization at N3 Position

The N3 hydrogen of the thiazolidine-2,4-dione core is acidic (pKa ~6–7), enabling alkylation or acylation. For example:

-

Alkylation : Reacting with 2-chloroacetophenone or bromoethyl benzoate in ethanol/KOH yields N-substituted derivatives .

-

Acylation : Treatment with benzoyl chloride forms N-benzoyl analogs, enhancing pharmacological activity .

Example Reaction :

Key Data :

Reactivity of the Exocyclic Double Bond

The electron-deficient C=C bond in the benzylidene moiety undergoes:

-

Cycloadditions : Photochemical [2+2] cycloaddition under blue light (465 nm) forms dispirocyclobutanes .

-

Nucleophilic Additions : Reaction with thioureas or thiosemicarbazides leads to dihydrothiazoles via intramolecular S-attack .

Photochemical Cycloaddition Example :

Key Data :

Substituent-Driven Reactions

The 2-chloro-5-nitrobenzylidene group influences further transformations:

-

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling downstream functionalization .

-

Chlorine Substitution : Nucleophilic aromatic substitution (e.g., with amines) at the ortho-chloro position .

Example :

Ring-Opening and Recyclization

Under acidic conditions (e.g., BF₃·OEt₂ in MeOH), the thiazolidinedione ring undergoes methanolysis, forming esters and thioamides . Subsequent cyclization yields dihydrothiazoles or fused heterocycles .

Key Data :

Comparative Reactivity in Green Solvents

Using choline chloride-based DES improves reaction efficiency:

| Solvent System | Yield (%) | Reaction Time (h) |

|---|---|---|

| DES (ChCl:Urea) | 78–90 | 2–3 |

| Conventional (EtOH) | 60–75 | 4–6 |

Advantages : Reduced energy consumption and higher stereochemical control .

Stability and Degradation

Comparison with Similar Compounds

Table 1: Key Thiazolidine-2,4-dione Derivatives and Their Properties

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing vs. Electron-Donating Groups :

- The 2-chloro-5-nitrobenzylidene group in the target compound combines two electron-withdrawing substituents, which may enhance binding to hydrophobic pockets (e.g., in HIV-1 RT) compared to electron-donating groups like methoxy .

- CID 3087795 (2-thienylmethylene substituent) demonstrates superior HIV-1 RT inhibition due to the thiophene ring’s planar structure and sulfur’s polarizability, facilitating π-π and hydrophobic interactions .

The 3-(2-aminoethyl) side chain in CID 3087795 introduces hydrogen-bonding capacity, critical for anchoring to residues like ASP185 and VAL106 in HIV-1 RT .

Synthetic Feasibility :

- Compounds with methoxybenzylidene groups (e.g., ) are synthesized via cost-effective protocols using sodium acetate or KOH, highlighting scalability .

Molecular Docking and Binding Energy Comparisons

Q & A

Q. Advanced: How can computational methods like density functional theory (DFT) optimize reaction conditions for synthesizing thiazolidine-2,4-dione derivatives with higher enantiomeric purity?

Methodological Answer:

The compound is typically synthesized via Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and substituted benzaldehyde derivatives (e.g., 2-chloro-5-nitrobenzaldehyde). Key steps include:

- Reaction Conditions : Use anhydrous ethanol or toluene as solvents with catalytic piperidine or acetic acid at reflux temperatures (80–100°C) for 6–12 hours .

- Purification : Crystallization from ethanol or methanol removes unreacted starting materials. Impurities like Z-isomers are minimized by controlling reaction time and temperature .

For advanced optimization, DFT calculations predict energy barriers for tautomerization and isomerization, guiding solvent selection (e.g., DMF for polar transition states) and catalyst design (e.g., chiral amines for enantioselectivity) .

Basic: What experimental techniques validate the binding of this compound to HIV-1 reverse transcriptase (RT)?

Q. Advanced: How do molecular dynamics (MD) simulations resolve contradictions between docking scores and experimental inhibition data for NNRTI candidates?

Methodological Answer:

Basic Validation :

- In vitro assays : Measure RT inhibition using E. coli-expressed HIV-1 RT and a template-primer system (e.g., poly(rA)/oligo(dT)). IC₅₀ values are quantified via spectrophotometric detection of dTTP incorporation .

- Surface Plasmon Resonance (SPR) : Determines binding kinetics (KD, kon/koff) by immobilizing RT on a sensor chip .

Advanced Resolution of Data Contradictions :

MD simulations (e.g., GROMACS) assess binding stability over 100+ ns trajectories. For example, discrepancies between AutoDock4 binding scores (-9.2 kcal/mol) and low experimental inhibition may arise from flexible loop dynamics (e.g., residues 227–235 in RT’s p66 subunit) not captured in static docking. MM-PBSA calculations refine free-energy estimates .

Basic: How is molecular docking performed to predict interactions between this compound and HIV-1 RT?

Q. Advanced: What strategies improve docking accuracy when targeting allosteric pockets prone to drug-resistant mutations (e.g., K103N, Y181C)?

Methodological Answer:

Basic Docking Protocol :

Q. Advanced Strategies for Resistance :

- Ensemble Docking : Use multiple RT conformations (e.g., mutant PDBs: 1FK9, 3MEE) to account for flexibility .

- Hybrid QM/MM : Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to model electronic effects in mutated residues (e.g., Y181C’s reduced π-stacking) .

Basic: What pharmacokinetic properties of this compound are critical for in vivo efficacy?

Q. Advanced: How can prodrug modifications address poor bioavailability linked to high log P (>3) and low solubility?

Methodological Answer:

Key PK Properties :

Q. Advanced Prodrug Design :

- Esterification : Introduce acetyl or phosphate groups at the thiazolidinedione’s N3 position to enhance solubility. Hydrolysis in vivo regenerates the active form .

- Cyclodextrin Complexation : Improves aqueous solubility 5–10 fold via host-guest encapsulation .

Basic: How does this compound compare to FDA-approved NNRTIs like nevirapine in binding mode?

Q. Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with lower cytotoxicity?

Methodological Answer:

Basic Comparison :

- Binding Energy : This compound shows lower ΔG (-9.5 kcal/mol vs. nevirapine’s -8.1 kcal/mol) due to additional nitro-group interactions with Pro236 .

- Resistance Profile : Less susceptibility to K103N mutations vs. efavirenz (ΔΔG = +1.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.